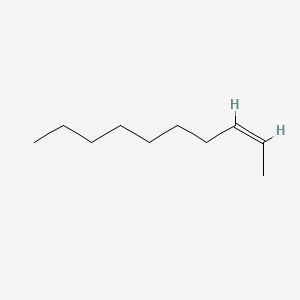
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide" is a brominated benzenesulfonamide derivative with potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related bromobenzenesulfonamide derivatives and their potential uses in drug delivery, probe development for Alzheimer's disease, and as enzyme inhibitors .
Synthesis Analysis
The synthesis of related bromobenzenesulfonamide compounds involves various chemical reactions, including N-alkylation, aminohydroxylation, and aminohalogenation. For instance, N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which is a precursor for pyrrolobenzothiadiazepine synthesis . Another example is the unexpected synthesis of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide through an aminohalogenation reaction . These methods could potentially be adapted for the synthesis of "5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide".
Molecular Structure Analysis
The molecular structure of bromobenzenesulfonamide derivatives is characterized by the presence of a bromine atom and a sulfonamide group attached to a benzene ring. The structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, a related compound, shows bismuth atoms with a trigonal bipyramidal coordination to benzenesulfonate substituents . Single-crystal X-ray diffraction is often used to determine the precise molecular geometry of such compounds .
Chemical Reactions Analysis
Bromobenzenesulfonamide derivatives participate in various chemical reactions. The addition of N, N-dibromobenzenesulfonamide (DBBS) to olefins, for example, proceeds by Markownikoff's rule, indicating the regioselectivity of these reactions . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups on the benzene ring, which can affect the orientation of addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of a bromine atom can increase the molecular weight and density of the compound . The sulfonamide group can contribute to the solubility of the compound in polar solvents and may also play a role in its biological activity, as seen in enzyme inhibition studies . NMR spectroscopy and molecular modeling are useful techniques for investigating the inclusion of these compounds into cyclodextrins, which is relevant for drug delivery applications .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide derivatives have been utilized in the development of new photosensitizers for photodynamic therapy (PDT). For instance, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc(II) phthalocyanine substituted with this compound, demonstrating its potential as a Type II photosensitizer for cancer treatment in PDT due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Properties
In chemical synthesis, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and related compounds have been involved in the preparation of various organic compounds. For example, Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) reported the preparation of sterically protected diphosphene and fluorenylidenephosphine bearing a similar bulky bromobenzene group (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Sensor Development
The compound has been used in developing sensors for detecting heavy metals. A study by Sheikh et al. (2016) synthesized bis-sulfonamides, including a variant of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, for application as heavy metal sensors. The study highlighted its utility in environmental and health-care fields for detecting toxic pollutants like cobalt ions (Sheikh et al., 2016).
Molecular Structure and Reactivity Studies
Research has also focused on the molecular structure and reactivity of compounds containing 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide or related groups. A study by Winstein, Allred, Heck, and Glick (1958) explored the solvolytic nucleophilic substitution reactions of ω-methoxy-1-alkyl bromobenzene-sulfonates, which are structurally related to this compound (Winstein, Allred, Heck, & Glick, 1958).
Propriétés
IUPAC Name |
5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWVDNYCPYPZEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429156 |
Source


|
| Record name | 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide | |
CAS RN |
871269-15-7 |
Source


|
| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

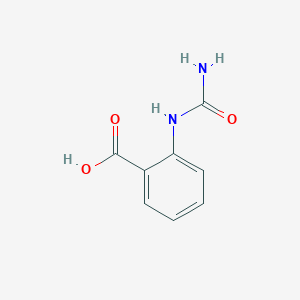
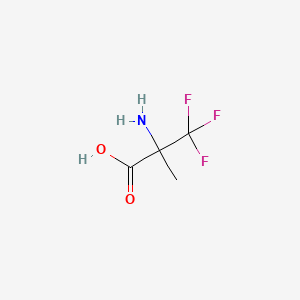
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
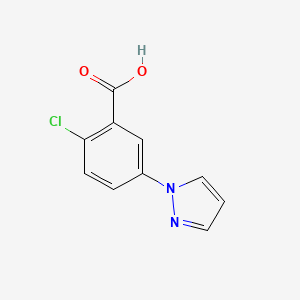
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)
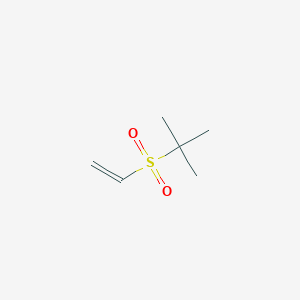
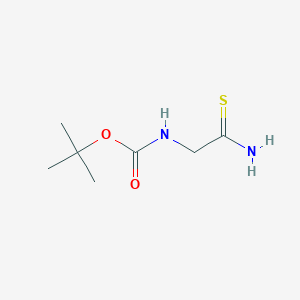
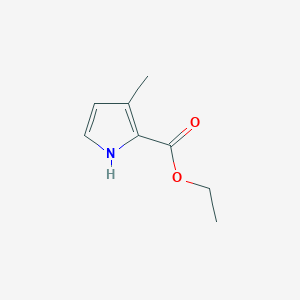
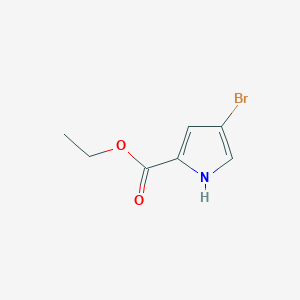
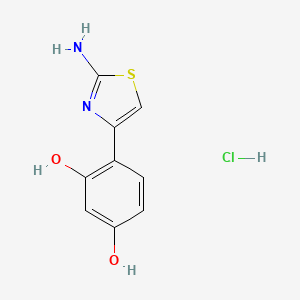
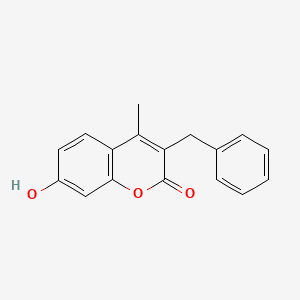
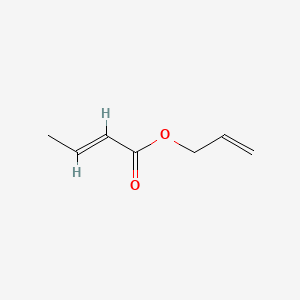
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)
